molecular formula C10H11FO2 B13523317 1-(4-Fluoro-2-methoxyphenyl)propan-2-one

1-(4-Fluoro-2-methoxyphenyl)propan-2-one

Cat. No.: B13523317
M. Wt: 182.19 g/mol
InChI Key: FWOKOZVRTOUBJA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO2 It is a derivative of phenylpropanone, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-2-methoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-Fluoro-2-methoxybenzoic acid.

    Reduction: 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-(4-Fluoro-2-methoxyphenyl)propan-2-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall activity.

Comparison with Similar Compounds

    1-(4-Fluoro-2-methoxyphenyl)propan-1-one: Similar structure but with a different position of the ketone group.

    1-(4-Methoxyphenyl)propan-2-one: Lacks the fluoro substituent, affecting its reactivity and applications.

    1-(4-Fluoro-3-methoxyphenyl)propan-2-one: The methoxy group is at the 3-position, altering its chemical behavior.

Uniqueness: 1-(4-Fluoro-2-methoxyphenyl)propan-2-one is unique due to the specific positioning of the fluoro and methoxy groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-9(11)6-10(8)13-2/h3-4,6H,5H2,1-2H3

InChI Key

FWOKOZVRTOUBJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)F)OC

Origin of Product

United States

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